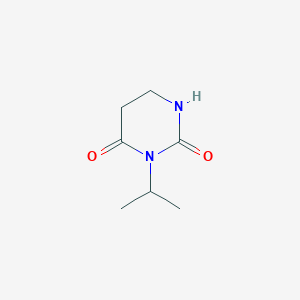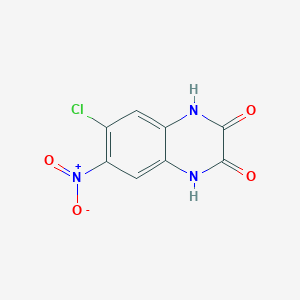
6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
Overview
Description
6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate, also known as Nafion, is a type of sulfonated tetrafluoroethylene-based fluoropolymer. It is a highly versatile polymer with a wide range of applications in scientific research, due to its unique chemical, physical and electrical properties. Nafion is a common ionomer used in many research projects in the fields of chemistry, biology, and engineering. It is an important tool for the development of new technologies in the areas of fuel cells, electrochemical sensors, and other electrochemical devices.
Scientific Research Applications
Synthesis of Novel Inhibitors
6-Methoxy-3,4-dihydronaphthalene derivatives have been utilized in the synthesis of novel inhibitors. For instance, Zhuang and Hartmann (1998) investigated the synthesis of oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene as nonsteroidal inhibitors of 17α‐hydroxylase‐C17,20‐lyase, an enzyme relevant in steroidogenesis (Zhuang & Hartmann, 1998).
Development of Synthesis Processes
Lu et al. (2015) developed a novel process for synthesizing nafoxidene, a key intermediate of lasofoxifene, involving the epoxidation of 6-methoxy-3,4-dihydronaphthalene derivatives (Lu et al., 2015).
Role in Estrogen Function Studies
Collins et al. (1988) explored the structure and function of estrogens, synthesizing compounds like 5,5-Dimethyl-Cis-4b,5,6,10b,11,12-Hexahydrochrysene-2,8-Diol using 6-methoxy-3,4-dihydronaphthalene derivatives, contributing to understanding estrogenic activities (Collins et al., 1988).
Catalytic Approaches in Medicinal Chemistry
Seechurn et al. (2018) detailed a two-step catalytic approach to nafoxidine, a precursor to lasofoxifene, involving 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, showcasing its application in creating medically relevant compounds (Seechurn et al., 2018).
Exploration of Sphingosine-1-Phosphate (S1P) Receptor Agonists
Kurata et al. (2017) discovered ceralifimod (ONO-4641), a S1P receptor agonist for treating autoimmune diseases, using 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid derived from 6-methoxy-1-vinyl-3,4-dihydronaphthalene (Kurata et al., 2017).
properties
IUPAC Name |
(6-methoxy-3,4-dihydronaphthalen-1-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4S/c1-18-9-5-6-10-8(7-9)3-2-4-11(10)19-20(16,17)12(13,14)15/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCIQMZAAKHVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CCC2)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



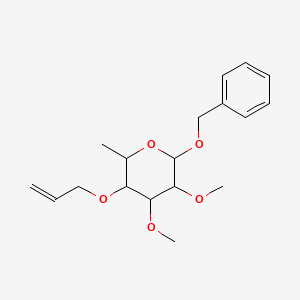

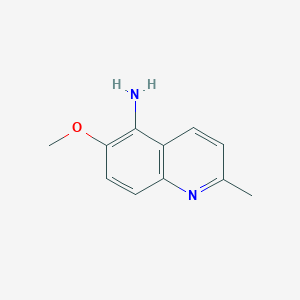
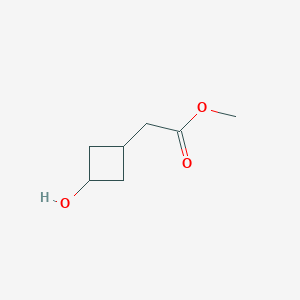
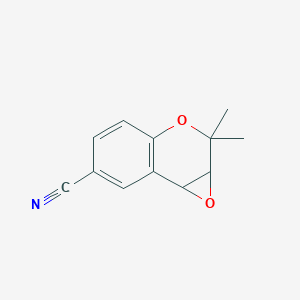

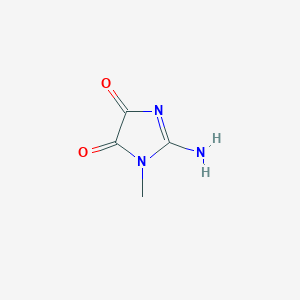
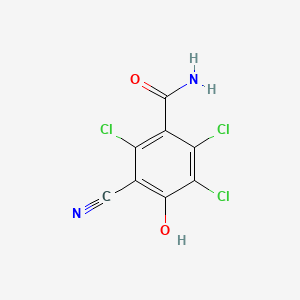

![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3319649.png)

